molecular formula C15H12O2S B183041 Ethyl naphtho[1,2-b]thiophene-2-carboxylate CAS No. 51925-17-8

Ethyl naphtho[1,2-b]thiophene-2-carboxylate

Cat. No. B183041
CAS RN: 51925-17-8
M. Wt: 256.3 g/mol
InChI Key: RNHHICBDWVELEF-UHFFFAOYSA-N
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Description

Ethyl naphtho[1,2-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C15H12O2S . It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The reaction of ethyl naphtho[1,2-b]thiophene-2-carboxylate with hydrazine hydrate produces naphtho[1,2-b]thiophene-2-carbohydrazide .


Molecular Structure Analysis

The molecular structure of Ethyl naphtho[1,2-b]thiophene-2-carboxylate is based on the thiophene ring system . The thiophene ring is a five-membered ring made up of one sulfur as heteroatom .


Chemical Reactions Analysis

Thiophene derivatives, including Ethyl naphtho[1,2-b]thiophene-2-carboxylate, can undergo various chemical reactions. For example, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization makes the tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .

Scientific Research Applications

Organic Material Synthesis

Ethyl naphtho[1,2-b]thiophene-2-carboxylate is utilized in the scalable synthesis of π-conjugated synthons like naphtho[1,2-b]thiophene and benzo[1,2-b:6,5-b']dithiophene 4-carboxylate esters for organic materials. This involves a sequence of direct arylation and cross aldol condensation, enhancing annulation and π-extension of commercially available reagents (Nitti et al., 2018).

Biodesulfurization Studies

In biodesulfurization studies, Ethyl naphtho[1,2-b]thiophene-2-carboxylate derivatives like 2-ethylnaphthothiophene have been utilized as sulfur sources. Mycobacterium phlei WU-F1 can degrade these compounds, proving effective in desulfurizing organosulfur compounds in high-temperature conditions (Furuya et al., 2001).

Geological Samples Analysis

This compound's derivatives are found in marine sedimentary rocks and can be used as markers for diagenesis in geological samples. The distribution of these thiophenic polycyclic aromatic compounds is linked to maturity and can provide insights into the formation and transformation processes of these compounds in nature (Rospondek et al., 2007).

Future Directions

Thiophene-based analogs, including Ethyl naphtho[1,2-b]thiophene-2-carboxylate, have been the subject of increasing scientific interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring the biological activities of these compounds and developing new synthetic methods.

properties

IUPAC Name

ethyl benzo[g][1]benzothiole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2S/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHHICBDWVELEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351263
Record name ethyl naphtho[1,2-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl naphtho[1,2-b]thiophene-2-carboxylate

CAS RN

51925-17-8
Record name ethyl naphtho[1,2-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LA Carpino, AA Abdel-Maksoud… - The Journal of …, 2007 - ACS Publications
Of the three theoretically possible, Bsmoc-related, naphthothiophene sulfone-based amino-protecting groups, the two most readily available derivatives, the α- and β-Nsmoc analogues, …
Number of citations: 18 pubs.acs.org
ML Tedjamulia - 1983 - search.proquest.com
The synthesis of all of the isomers of monomethylnaphtho {2, 1-b} thiophene, all of the isomers of dimethyldibenzothiophene and monoethyldibenzothiophene, phenanthro {4, 5-bcd} …
Number of citations: 2 search.proquest.com

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